![molecular formula C16H11ClFN3O2S B2369504 5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 391863-03-9](/img/structure/B2369504.png)
5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
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Overview
Description
The compound “5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide” is a complex organic molecule that contains several functional groups, including a chloro group, a fluorophenyl group, a thiadiazol group, and a methoxybenzamide group . These functional groups could potentially give the compound a range of chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the chloro group might be reactive in nucleophilic substitution reactions, and the thiadiazol group could potentially participate in reactions with electrophiles .Scientific Research Applications
- For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- Preliminary bioassays indicated that this compound acts against the tobacco mosaic virus (TMV) both in vivo and in vitro .
- 5-Chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide can participate in Suzuki cross-coupling reactions, leading to the synthesis of biaryl amides .
Antiviral Activity
Anti-Tobacco Mosaic Virus (TMV) Activity
Biaryl Amides Synthesis
Odor Protection in Consumer Products
Safety And Hazards
properties
IUPAC Name |
5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2S/c1-23-13-7-4-10(17)8-12(13)14(22)19-16-21-20-15(24-16)9-2-5-11(18)6-3-9/h2-8H,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAKCLUIZRAFAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
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